3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of chlorophenyl, thieno, pyrazol, and isoxazole groups, making it a subject of interest in chemical research.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route includes:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl groups: Chlorophenyl groups are introduced through substitution reactions using chlorinated aromatic compounds.
Formation of the isoxazole ring: This step involves the cyclization of intermediates to form the isoxazole ring.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide can be compared with similar compounds such as:
1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar pyrazol group but differs in its other substituents.
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound shares the chlorophenyl group but has a different core structure.
Properties
Molecular Formula |
C22H16Cl2N4O2S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H16Cl2N4O2S/c1-12-19(20(27-30-12)15-4-2-3-5-17(15)24)22(29)25-21-16-10-31-11-18(16)26-28(21)14-8-6-13(23)7-9-14/h2-9H,10-11H2,1H3,(H,25,29) |
InChI Key |
WUEXPBXWGCATOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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